molecular formula C5H13N3O B6352661 1,1-Diethyl-2-hydroxyguanidine CAS No. 54207-44-2

1,1-Diethyl-2-hydroxyguanidine

Cat. No.: B6352661
CAS No.: 54207-44-2
M. Wt: 131.18 g/mol
InChI Key: SGLNAYCOTOUZOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Diethyl-2-hydroxyguanidine is an organic compound with the molecular formula C5H13N3O It belongs to the class of guanidines, which are characterized by the presence of a functional group with the general structure (R1R2N)(R3N)C=NR4

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Diethyl-2-hydroxyguanidine can be synthesized through a one-pot approach involving N-chlorophthalimide, isocyanides, and amines. This method provides a straightforward and efficient route to diverse guanidines with yields up to 81% . The reaction typically involves mild conditions and a wide substrate scope, making it a versatile method for the synthesis of guanidines.

Industrial Production Methods

. These methods are scalable and can be adapted for the production of various guanidine derivatives.

Chemical Reactions Analysis

Types of Reactions

1,1-Diethyl-2-hydroxyguanidine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding oxo-derivatives, while reduction can yield amine derivatives.

Scientific Research Applications

1,1-Diethyl-2-hydroxyguanidine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic applications, including its role as an inhibitor of specific enzymes.

    Industry: Used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 1,1-Diethyl-2-hydroxyguanidine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can act as an inhibitor of nitric oxide synthase, an enzyme involved in the production of nitric oxide . The compound binds to the active site of the enzyme, preventing the conversion of L-arginine to nitric oxide and thereby modulating various physiological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets. Its diethyl substitution provides unique steric and electronic properties that differentiate it from other guanidines, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1,1-diethyl-2-hydroxyguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N3O/c1-3-8(4-2)5(6)7-9/h9H,3-4H2,1-2H3,(H2,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGLNAYCOTOUZOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80430220
Record name NSC276308
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80430220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54207-44-2
Record name NSC276308
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=276308
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC276308
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80430220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.